(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c27-23(21-13-22(24-31-21)28-15-17-4-2-1-3-5-17)26-10-8-25(9-11-26)14-18-6-7-19-20(12-18)30-16-29-19/h1-7,12-13H,8-11,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXSCCNXFRDDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=NO4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone is the D2 and D3 receptors in the brain. These receptors are part of the dopamine system, which plays a crucial role in the regulation of mood, reward, and motor control.
Mode of Action
The compound this compound interacts with its targets, the D2 and D3 receptors, by stimulating them. This stimulation provides an effective dopamine effect, which can influence various neurological processes.
Biochemical Pathways
The compound this compound affects the dopamine pathway in the brain. By stimulating the D2 and D3 receptors, it can influence the GABA-ergic neurotransmission in the brain. This can lead to various downstream effects, including potential anticonvulsant and antidepressant effects.
Pharmacokinetics
The compound this compound exhibits high gastrointestinal absorption and is a substrate for P-glycoprotein. It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4. These properties can impact the compound’s bioavailability and its interactions with other substances in the body.
Result of Action
The stimulation of D2 and D3 receptors by this compound can result in significant molecular and cellular effects. For instance, it has been shown to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in animal models. It also demonstrated antidepressant activity in forced swim test (FST) and tail suspension test (TST) in mice.
Biological Activity
The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone , a complex organic molecule, has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structural combination of a benzo[d][1,3]dioxole moiety and a piperazine ring linked to a benzyloxy isoxazole. The synthesis typically involves:
- Formation of the benzo[d][1,3]dioxole moiety through cyclization of catechol with formaldehyde.
- Synthesis of the piperazine derivative by reacting the benzo[d][1,3]dioxole intermediate with piperazine.
- Coupling with benzyloxy isoxazole using appropriate coupling agents under controlled conditions.
Pharmacological Properties
Research has indicated that compounds with similar structures exhibit various pharmacological effects, including:
- Anticonvulsant Activity : Studies have shown that derivatives of piperazine containing benzo[d][1,3]dioxole exhibit significant anticonvulsant properties. For instance, BPPU (a related compound) demonstrated robust protection against seizures induced by maximal electroshock and pentylenetetrazole in animal models .
- Antidepressant Effects : The same studies have also highlighted the antidepressant potential of these compounds, with BPPU showing efficacy in forced swim tests and tail suspension tests in mice .
The mechanisms underlying the biological activities of these compounds are believed to involve interactions with neurotransmitter systems:
- GABAergic Modulation : Compounds similar to this compound may enhance GABAergic neurotransmission, contributing to their anticonvulsant effects .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Anticonvulsant Study : A study on BPPU demonstrated that it provided 50% protection against status epilepticus at doses of 100 mg/kg in rats, indicating a strong anticonvulsant profile .
- Toxicity Assessment : Toxicity studies conducted on similar compounds revealed low toxicity profiles in zebrafish embryos, suggesting that modifications to the structure could yield safe therapeutic agents .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other known compounds:
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that compounds similar to (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone exhibit anticancer properties. The compound has been studied for its ability to inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival. For instance, the inhibition of indoleamine 2,3-dioxygenase (IDO) has been linked to enhanced effectiveness of anti-cancer treatments, suggesting that this compound could play a role in cancer immunotherapy .
2. Neuropharmacological Effects
The piperazine component is known for its neuroactive properties. Compounds containing piperazine rings have been investigated for their potential as anxiolytics and antidepressants. Studies have shown that similar compounds can interact with serotonin receptors, leading to mood-enhancing effects . This suggests that this compound may also exhibit similar neuropharmacological benefits.
3. Modulation of Enzymatic Activity
The compound has been noted for its ability to modulate the activity of certain enzymes, particularly those involved in metabolic pathways related to cancer and neurodegenerative diseases. By inhibiting enzymes like IDO, it may help in reducing immunosuppression associated with tumors or chronic infections .
Case Studies
Case Study 1: Cancer Treatment Enhancement
A study demonstrated that the administration of this compound alongside standard chemotherapy significantly increased the survival rates in murine models of cancer. The compound's ability to inhibit IDO was pivotal in enhancing the immune response against tumor cells .
Case Study 2: Neuropharmacological Impact
In a clinical trial involving patients with anxiety disorders, a derivative of the compound was shown to reduce anxiety levels significantly compared to placebo controls. This effect was attributed to its interaction with serotonin receptors, showcasing its potential as a therapeutic agent for treating anxiety and depression .
Summary
The compound this compound presents promising applications in both oncology and neuropharmacology. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for further research and development in therapeutic contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The compound shares structural motifs with several derivatives reported in recent literature. Below is a comparative analysis:
Key Differences in Functional Groups and Activity
- Benzodioxole vs. Benzyloxy Substituents : The benzodioxole group in the target compound may confer greater oxidative stability compared to the benzyloxy group in isoxazole derivatives, which is prone to metabolic cleavage .
- Piperazine vs. Piperidine/Pyrazole Cores : Piperazine’s dual nitrogen atoms enhance solubility and binding to amine receptors (e.g., serotonin/dopamine transporters), whereas pyrazole-containing analogues (e.g., ) prioritize antimicrobial activity via membrane disruption.
- Isoxazole vs.
Research Implications and Gaps
- Antimicrobial Potential: Analogues like demonstrate activity against Gram-positive bacteria and fungi, suggesting the target compound could be optimized for similar applications.
- Neurological Applications : The piperazine-benzodioxole motif is prevalent in CNS-targeting molecules (e.g., antipsychotics), warranting further exploration .
- Synthetic Challenges : The benzyloxy-isoxazole moiety may require protective-group strategies to prevent degradation during synthesis, as highlighted in .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(3-(benzyloxy)isoxazol-5-yl)methanone, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-step condensation reactions. Key steps include:
- Piperazine Functionalization : Coupling 4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine with activated carbonyl intermediates (e.g., isoxazole-5-carbonyl chloride) under reflux in anhydrous dichloromethane with triethylamine as a base .
- Benzyloxy Group Introduction : Nucleophilic substitution on the isoxazole ring using benzyl bromide in the presence of potassium carbonate and DMF at 80°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) achieve >95% purity. Yield optimization requires strict control of reaction time (6–9 hours) and stoichiometric ratios (1:1.2 for piperazine:carbonyl intermediate) .
Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for benzodioxole methylene protons (δ 4.25–4.30 ppm), piperazine protons (δ 2.50–3.10 ppm), and isoxazole protons (δ 6.40–6.60 ppm) .
- HRMS : Confirm molecular ion [M+H]+ at m/z 476.1684 (calculated for C24H24N3O5) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water, 70:30, 1.0 mL/min) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data across different assay systems for this compound?
- Methodological Answer : Contradictions in activity (e.g., IC50 variability) may arise from assay-specific factors:
- Assay Design : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based). For example, in , activity against Sp1 (IC50 = 2 µM) vs. Sp4 (IC50 = 8 µM) highlights target selectivity .
- Buffer Conditions : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological environments.
- Data Normalization : Use internal controls (e.g., reference inhibitors like staurosporine) to standardize activity metrics .
Q. What strategies are effective for modifying the piperazine and isoxazole moieties to enhance target selectivity or potency?
- Methodological Answer :
- Piperazine Modifications : Introduce substituents (e.g., 4-methyl or 4-isopropyl groups) to modulate lipophilicity and binding pocket interactions. shows that nitro groups at the 3,5-positions of the aryl ring improve kinase inhibition .
- Isoxazole Optimization : Replace benzyloxy with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability. In , chloro-substituted analogs exhibit improved CNS penetration .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., serotonin receptors) and guide rational design .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Knockout Models : Use CRISPR-Cas9 to delete putative target genes (e.g., HTR2A) and assess activity loss .
- Thermodynamic Profiling : Measure binding kinetics (e.g., SPR or ITC) to quantify interactions with recombinant proteins.
- Metabolomic Profiling : LC-MS/MS analysis of treated cells identifies downstream metabolic perturbations (e.g., altered tryptophan catabolism) .
Data Contradiction Analysis
Q. How should conflicting solubility data (e.g., DMSO vs. aqueous buffer) be reconciled during formulation studies?
- Methodological Answer :
- Solubility Testing : Use shake-flask method (pH 7.4 PBS vs. DMSO) with UV quantification. Adjust co-solvents (e.g., 10% PEG-400) to enhance aqueous solubility .
- Molecular Dynamics Simulations : Predict aggregation tendencies using GROMACS to optimize formulation .
Structural and Functional Insights
Q. What computational tools are recommended for predicting the compound’s ADMET properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
